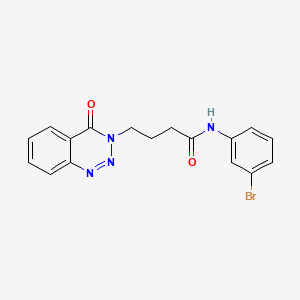

N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Description

N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic small molecule characterized by a benzotriazinone core linked to a 3-bromophenyl group via a butanamide chain. The benzotriazinone moiety (4-oxo-3,4-dihydro-1,2,3-benzotriazine) is a heterocyclic scaffold known for its role in modulating biological targets, particularly G protein-coupled receptors (GPCRs) such as GPR139, as highlighted in recent patents . The bromine substituent on the phenyl ring enhances lipophilicity and may influence binding affinity and metabolic stability. This compound’s structural complexity and functional groups position it as a candidate for therapeutic development, particularly in neurological and metabolic disorders.

Properties

IUPAC Name |

N-(3-bromophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2/c18-12-5-3-6-13(11-12)19-16(23)9-4-10-22-17(24)14-7-1-2-8-15(14)20-21-22/h1-3,5-8,11H,4,9-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANYBBBDHOYQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide typically involves the following steps:

Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Amidation: The final step involves the coupling of the brominated phenyl derivative with the benzotriazine core through an amidation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the benzotriazine core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzotriazine ring, potentially converting it to a hydroxyl group.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to a variety of functionalized phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares a benzotriazinone core with several analogs, but differences in substituents and side chains lead to distinct physicochemical and biological properties. Key analogs include:

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 338.36 g/mol

- Key Features: Methoxy (-OCH₃) group at the 3-position of the phenyl ring instead of bromine. Shorter butanamide chain (2-position linkage to benzotriazinone). Higher polarity (logP = 3.74) compared to brominated analogs due to the methoxy group .

N-(3,4-dimethoxyphenethyl)-4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide

- Molecular Formula : C₂₃H₂₆N₄O₄

- Molecular Weight : 396.44 g/mol

- Key Features :

Target Compound: N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

- Molecular Formula : C₁₇H₁₅BrN₄O₂ (estimated based on analogs)

- Molecular Weight : ~395.23 g/mol

- Key Features: Bromine atom at the 3-position of the phenyl ring, enhancing lipophilicity (predicted logP > 4.0). Butanamide chain at the 4-position of the benzotriazinone core. Potential for strong halogen bonding with biological targets .

Physicochemical and Pharmacokinetic Properties

- Bioavailability : The dimethoxy analog’s higher polar surface area may reduce passive diffusion, while the brominated compound’s balance of lipophilicity and polarity could favor oral absorption.

Biological Activity

N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The benzotriazine moiety is known for its diverse pharmacological properties, including antibacterial and anticancer effects. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The molecular formula of this compound is . Its structure features a bromophenyl group and a benzotriazine derivative, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that benzotriazine derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Benzotriazine derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, a related compound was found to inhibit the proliferation of cancer cell lines such as U2OS and SH-SY5Y .

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several benzotriazine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with bromine substitutions had enhanced activity compared to their non-brominated counterparts .

- Anticancer Activity in Cell Lines : Another study focused on the effect of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against U2OS cells with an IC50 value indicating potent activity .

Research Findings

Recent findings suggest that the biological activity of this compound may be attributed to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.